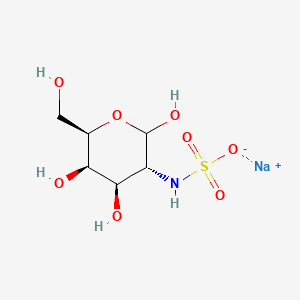

2-脱氧-2-(磺酸氨基)-D-半乳呋喃糖钠

描述

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose, also known as Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose, is a biochemical carbohydrate monosaccharide . It has a molecular formula of C6H12NNaO8S and a molecular weight of 281.216 .

Molecular Structure Analysis

The molecular structure of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose consists of a six-membered ring with five carbon atoms and one oxygen atom . The molecule also contains a sodium atom, a sulfonatoamino group, and several hydroxyl groups .

Physical and Chemical Properties Analysis

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose has a molecular weight of 281.216 . The exact mass is 281.018127 . The molecule’s density, boiling point, melting point, and flash point are not available .

科学研究应用

抗氧化活性评估含磺酸盐化合物在决定抗氧化活性中的关键作用已得到讨论,重点介绍了它们在各种分析中的应用,如 ORAC 和 HORAC。这些方法对于评估样品的抗氧化能力至关重要,表明磺化衍生物在生化和药物研究中的实用性 (Munteanu 和 Apetrei,2021)。

储能领域的进展对室温钠硫电池的研究(磺酸盐衍生物可以在其中作为电解质或电极材料配方中发挥作用)表明,这些化合物在开发低成本、高效率的储能解决方案方面具有巨大潜力。通过材料创新来提高性能的重点突出了磺化化合物在新兴电池技术中的重要性 (Kumar 等人,2018)。

改善钠金属负极受益于磺酸盐添加剂或涂层的钠金属电池的开发,显示了其在高效率储能系统中的应用前景。枝晶生长和电解质不稳定性的挑战是磺化化合物可以提供解决方案的领域,从而提高钠基电池的安全性和性能 (Lee 等人,2019)。

高温钠电池磺酸盐衍生物可能有助于开发高温钠电池,尤其是在固体电解质中。对陶瓷和玻璃陶瓷电解质(磺化化合物可能增强离子传输和稳定性)的探索表明,这些材料在推进钠电池技术方面具有至关重要的作用 (Hueso 等人,2013)。

表面活性剂的生物降解十二烷基磺酸钠(一种磺酸盐表面活性剂)通过微生物作用的生物降解,突出了磺化化合物的环境应用。了解降解途径和机制有助于制定针对含磺酸盐污染物的生物修复策略 (Muhamad 等人,2017)。

作用机制

Target of Action

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose, also known as sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate, is an endogenous metabolite

Mode of Action

As an endogenous metabolite, it likely interacts with its targets to modulate their function, thereby influencing the associated biochemical pathways .

Biochemical Pathways

As an endogenous metabolite, it is likely involved in various metabolic processes within the body .

Pharmacokinetics

As an endogenous metabolite, it is expected to be well-absorbed and distributed within the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .

Result of Action

As an endogenous metabolite, it likely contributes to the normal functioning of cells and tissues .

生化分析

Biochemical Properties

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose plays a significant role in biochemical reactions, particularly those involving sulfation processes. The compound interacts with various enzymes and proteins, including antithrombin, which is crucial for its anticoagulant properties . The sulfate groups in sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose influence the charge density and configuration of polysaccharides, thereby regulating their ability to bind to proteins . This interaction enhances the activity of antithrombin, inhibiting key enzymes in the blood clotting process .

Cellular Effects

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit glycolysis by forming 2-deoxyglucose-6-phosphate (2DG-6P) leads to a decrease in ATP levels, creating starvation-like conditions in cells . This effect is particularly pronounced in cancer cells, which rely heavily on glycolysis for energy production .

Molecular Mechanism

The molecular mechanism of sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose involves its interaction with sulfuric acid groups and biomolecules. The sulfate groups regulate the charge density and configuration of polysaccharides, enhancing their binding to proteins such as antithrombin . This binding increases antithrombin activity, inhibiting key enzymes in the blood clotting process . Additionally, the compound’s ability to inhibit hexokinase and glucose-6-phosphate isomerase further disrupts glycolysis, leading to reduced ATP production and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as 2-8°C . Over time, the compound’s ability to inhibit glycolysis and affect cellular metabolism persists, leading to sustained decreases in ATP levels and cell viability .

Dosage Effects in Animal Models

The effects of sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced antithrombin activity and inhibition of blood clotting . At higher doses, toxic or adverse effects may occur, including significant disruptions in cellular metabolism and potential cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is involved in several metabolic pathways, including glycolysis and the hexosamine biosynthetic pathway. The compound’s interaction with hexokinase and glucose-6-phosphate isomerase inhibits glycolysis, leading to the accumulation of 2-deoxyglucose-6-phosphate (2DG-6P) and reduced ATP production . Additionally, the compound’s sulfate groups influence the hexosamine biosynthetic pathway, affecting the production of glycoproteins and other glycoconjugates .

Transport and Distribution

Within cells and tissues, sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is transported and distributed through interactions with specific transporters and binding proteins. The compound’s sulfate groups play a crucial role in its localization and accumulation, influencing its ability to bind to proteins such as antithrombin . This binding enhances the compound’s anticoagulant properties and its overall efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is influenced by targeting signals and post-translational modifications. The compound’s sulfate groups direct it to specific compartments or organelles, where it exerts its effects on cellular function . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its overall efficacy and therapeutic potential .

属性

IUPAC Name |

sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTBTPAPJHFBJM-BMZZJELJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746633 | |

| Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157297-00-2 | |

| Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)

![N~1~-[(6S,10S)-6-Ethyl-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-6,7,9,10-tetrahydro-4H-pyrimido[1,2-d][1,4]oxazepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B582591.png)

![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)